molecular formula C14H11BrO B1342328 2-Bromo-3'-methylbenzophenone CAS No. 294878-58-3

2-Bromo-3'-methylbenzophenone

Cat. No. B1342328
M. Wt: 275.14 g/mol
InChI Key: WJCGUPWVAISGFI-UHFFFAOYSA-N
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Description

2-Bromo-3'-methylbenzophenone is a compound that can be associated with various brominated aromatic compounds and derivatives, which are often synthesized for their potential applications in different fields such as materials science, pharmaceuticals, and organic chemistry. Although the provided papers do not directly discuss 2-Bromo-3'-methylbenzophenone, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related bromophenol and brominated aromatic compounds.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including palladium-catalyzed carbonylation, copper-catalyzed cyclization, and regioselective bromocyclization. For instance, a regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides has been developed using palladium-catalyzed intramolecular alkoxylcarbonylation . Another method includes the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper . These methods highlight the versatility and efficiency of synthesizing complex brominated structures from simpler precursors.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, with its intermolecular contacts examined by Hirshfeld surfaces . Similarly, 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was characterized using FTIR, NMR, and XRD, with its geometry optimized using density functional theory . These studies provide detailed insights into the molecular structures of brominated aromatic compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including selective oxidation and cyclization. For instance, 2-bromo-m-xylene was selectively oxidized to 2-bromo-3-methylbenzoic acid or 2-bromoisophthalic acid using different oxidizing agents . Additionally, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines, leading to unexpected rearrangements and the formation of novel compounds . These reactions demonstrate the reactivity and potential for structural modification of brominated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be diverse and are often studied using computational methods alongside experimental techniques. For example, the electronic, vibrational, and optical properties of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate were investigated using density functional theory, revealing information about the density of states and band gap . Additionally, novel bromophenol derivatives were synthesized and evaluated as carbonic anhydrase inhibitors, showing strong inhibitory activity and providing insights into their biological properties .

Future Directions

The future directions for research involving 2-Bromo-3’-methylbenzophenone could include exploring its potential uses in various chemical reactions, such as nucleophilic substitution reactions . Additionally, further studies could investigate its physical and chemical properties in more detail.

properties

IUPAC Name

(2-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGUPWVAISGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605125
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3'-methylbenzophenone

CAS RN

294878-58-3
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294878-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kobayashi, K Hashimoto, T Ukon, S Fukamachi… - …, 2008 - thieme-connect.com
A new and simple method for the preparation of 1-aminonaphthalene-2-carbonitrile derivatives has been developed. When 2-(1-arylethenyl) benzonitriles are treated with 2-…
MJ Rashkin - 2004 - search.proquest.com
There is still debate about the factors that contribute to aromatic interactions. Herein I present investigations into aromatic interactions in water and organic solvent. We measured the …
WE Bachmann, EJH Chu - Journal of the American Chemical …, 1935 - ACS Publications
… The 2-bromo-3 '-methylbenzophenone was distilled under reduced pressure (bp 180-181 at 5 mm.) before it was recrystallized. In the Friedel and Crafts reaction 27 g. of aluminum …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
AA Albert - 1942 - search.proquest.com
The term" steric hindrance" is applied to those phenomena 1n which the normal functioning of a part or a molecule is affected by the presence of neighboring groups which present, …

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